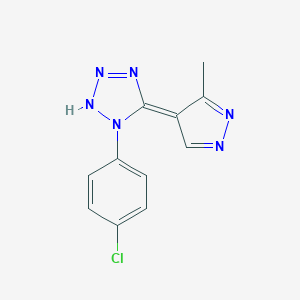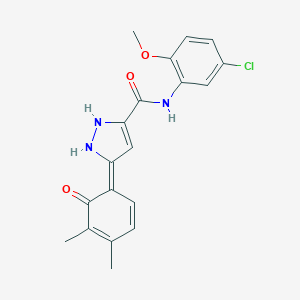
2-(Morpholin-4-yl)ethyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-yl)ethyl phenoxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEPA and is a derivative of phenoxyacetic acid. MEPA is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of MEPA is not fully understood. However, it is believed that MEPA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MEPA has also been shown to have antioxidant properties that may help in the prevention of oxidative stress-induced damage.
Biochemical and Physiological Effects:
MEPA has been shown to have various biochemical and physiological effects. MEPA has been shown to induce apoptosis or programmed cell death in cancer cells. MEPA has also been shown to inhibit the migration and invasion of cancer cells. MEPA has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEPA has several advantages for lab experiments. MEPA is readily available and relatively easy to synthesize. MEPA is also stable under normal laboratory conditions. However, MEPA has some limitations for lab experiments. MEPA has low solubility in water, which may limit its use in some experiments. MEPA also has a short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research on MEPA. One of the future directions is the development of MEPA-based drugs for the treatment of cancer and neurodegenerative disorders. Another future direction is the investigation of the mechanism of action of MEPA and its effects on different cellular processes. The development of new synthesis methods for MEPA and its derivatives is also a future direction for research. Finally, the investigation of the potential side effects and toxicity of MEPA is another future direction for research.
Conclusion:
MEPA is a promising chemical compound that has potential applications in various fields, including medicine and research. MEPA has been shown to have anticancer and antioxidant properties and has been used in the development of cancer drugs. MEPA has several advantages for lab experiments, including its availability and stability. However, MEPA also has some limitations, including low solubility and short half-life. Future research on MEPA should focus on the development of MEPA-based drugs, investigation of its mechanism of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of MEPA involves the reaction of morpholine with phenoxyacetic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields MEPA as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
MEPA has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of MEPA is in the field of medicine. MEPA has been shown to have anticancer properties and has been used in the development of cancer drugs. MEPA has also been used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2 |
Clave InChI |
PJKPGKKTDVINIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1CCOC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




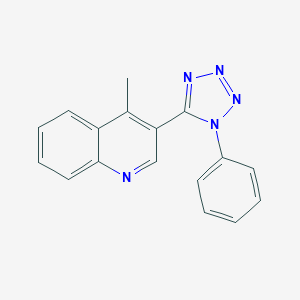
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
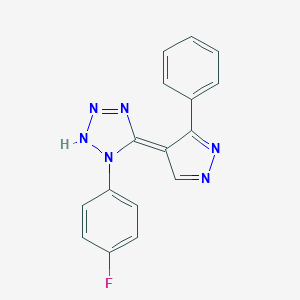
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)

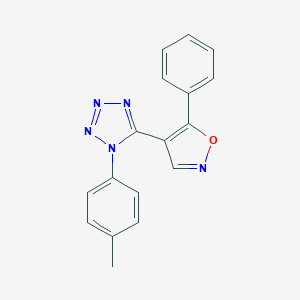
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
